What is 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione?
What is 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione?
An In-Depth Technical Guide to 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione: A Scaffold of Medicinal Chemistry Potential
Introduction: Unveiling a Privileged Heterocycle
In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of approved therapeutic agents.[1] Its unique electronic properties and metabolic stability have made it a cornerstone in the design of compounds targeting a vast array of diseases, from cancer to inflammatory disorders.[2] This guide focuses on a specific, yet underexplored, member of this family: 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione .
This molecule belongs to the furo[3,4-c]pyrazole class of fused heterocyclic systems. While direct research on this specific compound is sparse, its structural architecture, combining the proven pyrazole moiety with a furan-dione ring, suggests significant potential as a versatile building block for novel therapeutics. This document serves as a technical and prospective analysis, synthesizing data from closely related analogs to provide a comprehensive guide for researchers in medicinal chemistry and drug development. We will explore its structural characteristics, propose a robust synthetic pathway, predict its spectroscopic signature, and discuss its potential applications as a scaffold for targeted drug design.
PART 1: Molecular Identity and Physicochemical Properties
The foundational step in evaluating any new chemical entity is to define its core identity. 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is cataloged under the identifier MFCD09473490, confirming its recognition as a distinct chemical structure.[3]
Structural and Physicochemical Data Summary
The key identifiers and predicted properties of the target molecule are summarized below. While experimental data for properties like melting point and solubility are not publicly available, we can infer characteristics based on analogous heterocyclic diones, which are typically crystalline solids at ambient temperature.[4]
| Property | Value / Prediction | Source |
| IUPAC Name | 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione | - |
| Molecular Formula | C₆H₄N₂O₃ | [3] |
| Molecular Weight | 152.11 g/mol | [3] |
| SMILES | CN1N=CC2=C1C(=O)OC2=O | [3] |
| CAS Number | Not Assigned | - |
| MFCD Number | MFCD09473490 | [3] |
| Physical State | Predicted to be a crystalline solid | Inferred from[4] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) | - |
PART 2: Proposed Synthesis and Mechanistic Rationale
While a specific, validated synthesis for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione has not been published, a highly effective and analogous methodology is the [3+2] cycloaddition of a nitrilimine dipole with a suitable dipolarophile. This approach is well-documented for the synthesis of the closely related pyrrolo[3,4-c]pyrazole-4,6-dione scaffold from N-substituted maleimides.[5][6][7] By substituting the maleimide with maleic anhydride, we can logically propose a robust pathway to the target furo-dione.
Proposed Synthetic Workflow: A Step-by-Step Protocol
The proposed synthesis involves two primary stages: (1) the formation of a hydrazonoyl halide precursor, and (2) its in-situ conversion to a nitrilimine followed by cycloaddition.
Step 1: Synthesis of the Hydrazonoyl Halide Precursor
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Reaction: Acetaldehyde is reacted with methylhydrazine to form the corresponding hydrazone.
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Halogenation: The resulting hydrazone is then halogenated, typically with a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride, to yield the N-methyl-acetohydrazonoyl bromide.
Step 2: In-Situ Generation of Nitrilimine and [3+2] Cycloaddition
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Rationale: Hydrazonoyl halides are stable precursors that, upon treatment with a non-nucleophilic base like triethylamine (TEA), readily eliminate a hydrogen halide to generate a highly reactive nitrilimine intermediate. This intermediate is a 1,3-dipole, perfectly suited for cycloaddition reactions.
-
Protocol:
-
To a solution of maleic anhydride (1.0 eq) in a dry, inert solvent such as toluene or chloroform, add the N-methyl-acetohydrazonoyl bromide (1.1 eq).
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Slowly add triethylamine (1.2 eq) dropwise to the mixture at room temperature. The TEA acts as a base to abstract a proton and initiate the elimination of HBr, forming the nitrilimine in situ.
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Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the triethylammonium bromide salt will precipitate. Filter the salt and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
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The subsequent aromatization of the initial cycloadduct to the final fused pyrazole system is expected to occur spontaneously or upon mild heating, driven by the formation of a stable aromatic ring.
Visualization of the Proposed Synthesis
Caption: Proposed synthetic workflow for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione.
PART 3: Predicted Spectroscopic Signature
No experimental spectra for 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione are available. However, by analyzing published data for structurally similar pyrrolo[3,4-c]pyrazole-4,6-diones and other substituted pyrazoles, we can predict the key spectroscopic features with a high degree of confidence.[5][7]
Predicted Spectroscopic Data
| Technique | Predicted Signal / Feature | Rationale / Comments |
| ¹H NMR | δ ~ 3.8 - 4.2 ppm (s, 3H) | Expected chemical shift for the N-methyl (N-CH₃) protons. |
| δ ~ 7.5 - 8.0 ppm (s, 1H) | Expected chemical shift for the lone proton on the pyrazole ring (C-H). | |
| ¹³C NMR | δ ~ 35 - 40 ppm | Expected chemical shift for the N-methyl carbon. |
| δ ~ 130 - 145 ppm | Expected range for the carbons of the pyrazole ring. | |
| δ ~ 160 - 175 ppm | Expected chemical shifts for the two carbonyl (C=O) carbons in the dione ring. | |
| IR Spectroscopy | ~ 1720 - 1790 cm⁻¹ (strong) | Characteristic stretching frequencies for the symmetric and asymmetric C=O vibrations of the cyclic anhydride (dione) moiety.[5] |
| ~ 1500 - 1600 cm⁻¹ | C=N and C=C stretching vibrations within the fused aromatic ring system. | |
| Mass Spec (EI) | m/z = 152 | Predicted molecular ion peak (M⁺) corresponding to the molecular weight. |
PART 4: Chemical Reactivity and Potential for Derivatization
The fused furo-dione and pyrazole rings create a unique electronic landscape, offering several avenues for chemical modification. This derivatization potential is critical for its application in drug discovery, allowing for the fine-tuning of pharmacological properties.
Key Reactive Sites:
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The Dione Ring: The carbonyl groups are susceptible to nucleophilic attack. Under certain conditions, the anhydride ring could be opened by nucleophiles like amines or alcohols, providing a handle for attaching various side chains.
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The Pyrazole Ring: While the existing C-H bond on the pyrazole is generally not highly reactive towards electrophilic substitution, synthesis from a pre-functionalized pyrazole precursor (e.g., a 4-bromo-1-methylpyrazole) would allow for the introduction of substituents at this position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a common strategy for building molecular diversity in related systems.[8]
Visualization of Derivatization Potential
Caption: Potential pathways for the chemical derivatization of the core scaffold.
PART 5: Anticipated Biological Activity and Therapeutic Prospects
The true value of a novel scaffold lies in its potential to interact with biological targets. Given the extensive pharmacology of pyrazole-containing compounds, 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione is a prime candidate for biological screening.
A Scaffold for Targeted Therapies
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Anticancer Potential: Many pyrazole derivatives exhibit potent anticancer activity.[9] The related pyrrolo[3,4-c]pyrazole scaffold has been specifically identified in inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and as ligands for the sigma-1 receptor, both of which are targets in cancer therapy.[6] The planar, rigid structure and hydrogen bond acceptors (carbonyl oxygens) of the target molecule make it an excellent candidate for screening against various protein kinases.
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Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory properties.[2] The core structure could serve as a template for developing inhibitors of key inflammatory mediators like cytokines.
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in antimicrobial agents.[2] The molecule could be screened against a panel of bacterial and fungal strains to assess its potential in this area.
Hypothetical Drug Discovery Workflow
Caption: Conceptual workflow for utilizing the scaffold in a drug discovery program.
Conclusion and Future Directions
1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione represents a promising, albeit underexplored, molecular scaffold. While direct experimental data remains elusive, a robust analysis of its structural analogs provides a strong foundation for future research. The proposed synthetic route via nitrilimine cycloaddition is chemically sound and offers a clear path to obtaining this compound for further study.
The true potential of this molecule lies in its utility as a core building block for creating diverse chemical libraries. Its predicted properties, combined with the established biological importance of the pyrazole family, make it a high-priority target for synthesis and evaluation in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The next logical steps for the scientific community are to execute the proposed synthesis, fully characterize the compound, and subject it to a broad range of biological assays to unlock its therapeutic potential.
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![Chemical Structure of 1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](https://i.imgur.com/3nBv9gV.png)
